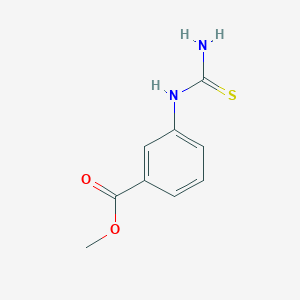

3-(氨基甲酰硫代氨基)苯甲酸甲酯

描述

Synthesis Analysis

- Methyl 3-(carbamothioylamino)benzoate and its derivatives are prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Molecular Structure Analysis

- The crystal structures of derivatives like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate reveal hydrogen-bonded dimer formation and supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).

Chemical Reactions and Properties

- Methyl 3-(carbamothioylamino)benzoate derivatives react with carbocyclic and heterocyclic 1,3-diketones, producing various heterocyclic systems including pyranones and pyrimidinones (Ornik et al., 1990).

Physical Properties Analysis

- The structural elucidation and quantum chemical studies of similar compounds, like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, provide insights into their physical properties, including vibrational frequencies and molecular structure optimizations (Şahin et al., 2015).

Chemical Properties Analysis

- Studies on compounds like O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, which are structurally related, show the significance of chalcogen⋯chalcogen interactions in determining their conformational preferences, thereby indicating the intricate chemical properties of these compounds (Channar et al., 2020).

科学研究应用

1. 植物生物学和授粉

与3-(氨基甲酰硫代氨基)苯甲酸甲酯相关的化合物苯甲酸甲酯在金鱼草花的香味成分中起着重要作用。该化合物有节奏地释放,与大黄蜂等传粉者的活动相一致。它的合成涉及一种特定的酶,即S-腺苷蛋氨酸:苯甲酸羧甲基转移酶(BAMT),与其他植物O-甲基转移酶相比,它具有独特的特性 (Dudareva et al., 2000)。

2. 晶体工程

2-(咔唑-9-基)苯甲酸甲酯是另一种与3-(氨基甲酰硫代氨基)苯甲酸甲酯在结构上相似的化合物,其独特的结晶特性已得到研究。该化合物在高压下表现出相变,从晶体非对称单元中具有八个分子的结构转变为更紧凑的Z' = 2结构 (Johnstone et al., 2010)。

3. 配位化学

在配位化学领域,已合成并表征了苯甲酸锌(II)配合物,其中包括与3-(氨基甲酰硫代氨基)苯甲酸甲酯类似的实体。这些配合物表现出不同的配位环境,在材料科学和催化方面具有潜在应用 (Zeleňák et al., 2004)。

4. 催化和化学转化

涉及苯甲酸甲酯和苯甲酸的研究表明了它们在催化过程中的潜力。例如,它们在特定条件下在氧化钇催化剂上的还原可以生成苯甲醛,这是一种有价值的化学中间体 (King & Strojny, 1982)。

5. 合成化学

在合成化学中,类似于3-(氨基甲酰硫代氨基)苯甲酸甲酯的苯甲酸甲酯衍生物用于创建复杂的分子结构。这些衍生物是多功能杂环系统合成中的关键中间体,这些杂环系统在药物研究中至关重要 (Pizzioli et al., 1998)。

6. 精神病学研究

虽然与3-(氨基甲酰硫代氨基)苯甲酸甲酯没有直接关系,但苯甲酸钠已被研究作为精神分裂症的附加治疗。它作为d-氨基酸氧化酶抑制剂的作用凸显了苯甲酸化合物在医学研究中的应用多样性 (Lane et al., 2013)。

安全和危害

属性

IUPAC Name |

methyl 3-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAKBCHDLHTKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)